In-Depth Technical Guide: 2-(3-Chloropyridin-2-yl)acetonitrile (CAS 185315-52-0)
In-Depth Technical Guide: 2-(3-Chloropyridin-2-yl)acetonitrile (CAS 185315-52-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data for 2-(3-Chloropyridin-2-yl)acetonitrile (CAS 185315-52-0) is publicly available. The information presented herein is a compilation of data from supplier databases, predicted properties, and extrapolated methodologies from the synthesis and analysis of structurally related compounds. All experimental protocols and spectral interpretations are provided as scientifically informed projections and should be adapted and verified in a laboratory setting.
Core Properties and Data
2-(3-Chloropyridin-2-yl)acetonitrile is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive nitrile group and a chlorinated pyridine ring, making it a versatile building block for the synthesis of more complex heterocyclic systems.
Chemical and Physical Properties
The following table summarizes the known and predicted physicochemical properties of 2-(3-Chloropyridin-2-yl)acetonitrile.
| Property | Value | Source |
| CAS Number | 185315-52-0 | [1] |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| IUPAC Name | 2-(3-chloropyridin-2-yl)acetonitrile | [2] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 254.7 ± 25.0 °C (Predicted) | [1] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |
| XlogP | 1.2 | [2] |
| Monoisotopic Mass | 152.01413 Da | [2] |
Spectral Data (Predicted)
Predicted ¹H-NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.50 | dd | 1H | H6 (Pyridine) |
| ~7.80 | dd | 1H | H4 (Pyridine) |
| ~7.40 | dd | 1H | H5 (Pyridine) |
| ~4.00 | s | 2H | CH₂ (Methylene) |
Predicted ¹³C-NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C2 (Pyridine) |
| ~148 | C6 (Pyridine) |
| ~139 | C4 (Pyridine) |
| ~130 | C3 (Pyridine) |
| ~124 | C5 (Pyridine) |
| ~117 | CN (Nitrile) |
| ~25 | CH₂ (Methylene) |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 152/154 | [M]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |
| 117 | [M - Cl]⁺ |
| 125 | [M - HCN]⁺ |
| 90 | [M - Cl - HCN]⁺ |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile. This procedure is adapted from established methods for the synthesis of similar pyridylacetonitrile derivatives and requires optimization.
Proposed Synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile
This proposed synthesis involves the nucleophilic substitution of a suitable starting material, such as 2,3-dichloropyridine, with a cyanide source.
Reaction Scheme:
Figure 1: Proposed synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile.
Materials and Reagents:
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2,3-Dichloropyridine
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Sodium Cyanide (NaCN)
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Dimethyl Sulfoxide (DMSO), anhydrous
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Ethyl acetate
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Hexanes
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloropyridine (1 equivalent).
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Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the 2,3-dichloropyridine. To this solution, carefully add sodium cyanide (1.1 equivalents).
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Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
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Washing: Wash the combined organic layers with brine to remove residual DMSO.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-(3-Chloropyridin-2-yl)acetonitrile.
Applications in Drug Discovery and Development
While there is no direct evidence of 2-(3-Chloropyridin-2-yl)acetonitrile being used in specific drug discovery pipelines, its structural motifs are prevalent in medicinal chemistry. Pyridine and nitrile groups are common in a wide range of biologically active molecules.
Hypothetical Role as a Kinase Inhibitor Intermediate
The aminopyridine scaffold, which can be synthesized from pyridylacetonitriles, is a key component of many kinase inhibitors. For instance, it is a core fragment in molecules targeting Janus kinases (JAKs), which are involved in inflammatory and oncogenic signaling pathways. The following diagram illustrates a hypothetical workflow where 2-(3-Chloropyridin-2-yl)acetonitrile could serve as a precursor to a library of potential kinase inhibitors.
Figure 2: Hypothetical workflow for kinase inhibitor development.
This workflow begins with the chemical modification of the nitrile group, followed by diversification and coupling to other fragments to generate a library of compounds for screening against a panel of kinases.
Safety Information
A specific Safety Data Sheet (SDS) for 2-(3-Chloropyridin-2-yl)acetonitrile is not widely available. The following information is based on the safety profiles of structurally similar compounds, such as other chloropyridines and organic nitriles.
Hazard Statements (Anticipated):
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Harmful if swallowed, in contact with skin, or if inhaled.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Use only in a well-ventilated area.
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If swallowed, call a poison center or doctor immediately.
Handling and Storage:
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Store in a cool, dry, well-ventilated place.
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Keep container tightly closed.
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Store locked up.
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Handle under an inert atmosphere.
Disposal:
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Dispose of contents/container in accordance with local, regional, national, and international regulations.
This technical guide provides a summary of the available and inferred information for 2-(3-Chloropyridin-2-yl)acetonitrile. All researchers and drug development professionals should exercise caution and perform their own risk assessments before handling this compound. Further experimental work is required to fully characterize its properties and potential applications.
